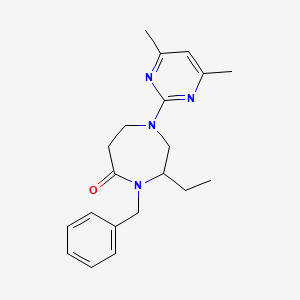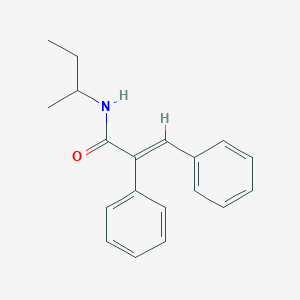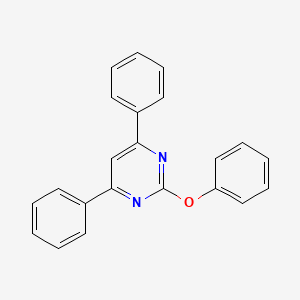![molecular formula C17H19N3O3S B5300074 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5300074.png)
1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide is a chemical compound that has been subject to scientific research for its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a key role in the production of pro-inflammatory cytokines, and their inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide can have a range of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the modulation of immune system function. Additionally, this compound has been shown to have analgesic properties, which may make it useful for the treatment of pain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide in lab experiments is its ability to inhibit the activity of enzymes such as COX-2 and 5-LOX. This makes it a useful tool for studying the role of these enzymes in the development of inflammatory diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide. One such direction involves its use as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound may have potential applications in the treatment of pain and other conditions. Further research is needed to fully understand the potential benefits and limitations of this compound.
Synthesis Methods
The synthesis of 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide has been achieved using various methods. One such method involves the reaction of proline with 2-(4-methoxyphenyl)thiocarbonyl chloride, followed by the addition of N-methylmorpholine and acetic anhydride. This results in the formation of the desired compound, which can be purified using column chromatography.
Scientific Research Applications
1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide has been subject to scientific research for its potential applications in the field of medicine. One such application involves its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-13-6-4-11(5-7-13)17-19-12(10-24-17)9-15(21)20-8-2-3-14(20)16(18)22/h4-7,10,14H,2-3,8-9H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFITUXASTXSDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-adamantyl)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B5300007.png)
![2-{[rel-(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5300011.png)
![rel-(4aS,8aR)-6-[(cis-4-aminocyclohexyl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300017.png)
![N-cyclopentyl-2-methyl-4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5300022.png)
![3-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5300030.png)

![2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5300054.png)



![ethyl 5-[(benzylamino)carbonyl]-1H-imidazole-4-carboxylate](/img/structure/B5300103.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300111.png)